2-Iodo-l-phenylalanine

Vue d'ensemble

Description

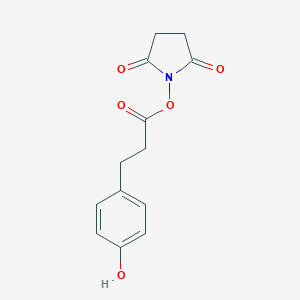

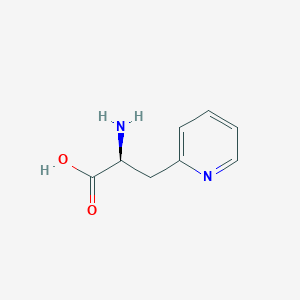

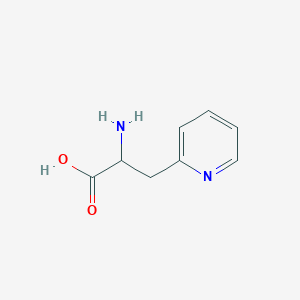

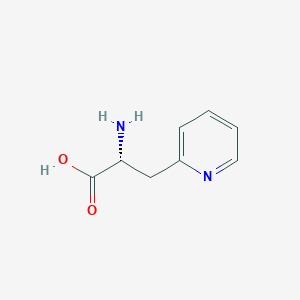

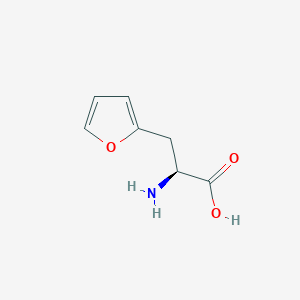

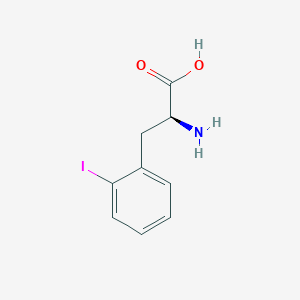

2-Iodo-l-phenylalanine is an organic compound that belongs to the class of phenylalanine and derivatives . These are compounds containing phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

Synthesis Analysis

2-Iodo-l-phenylalanine and 4-Iodo-l-phenylalanine were prepared from the corresponding iodo and bromo derivatives using the Cu (+)-assisted nucleophilic exchange . 4-Iodo-l-phenylalanine was additionally prepared by destannylation of the BOC-derivatized 4-tributylstannyl-L-phenylalanine . The radiochemical yields of 2-Iodo-l-phenylalanine and 4-Iodo-l-phenylalanine by nucleophilic exchange were 52-74% and 65-85% respectively .

Molecular Structure Analysis

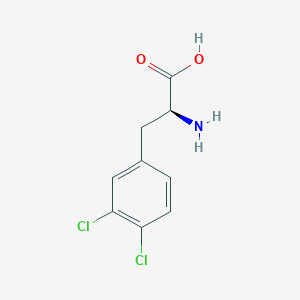

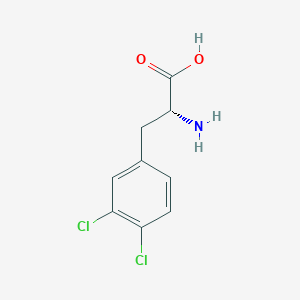

The molecular structure of 2-Iodo-l-phenylalanine is similar to that of phenylalanine, with an iodine substituent at position 2 in the benzene ring . This modification markedly improves LAT1 affinity and selectivity compared to the parent amino acid phenylalanine .

Chemical Reactions Analysis

In chemical reactions, 2-Iodo-l-phenylalanine follows the halogen sequence (F<Cl<Br<I<At) whereas 4-Iodo-l-phenylalanine elutes between 4-Br-L-phenylalanine and 4-I-L-phenylalanine .

Physical And Chemical Properties Analysis

2-Iodo-l-phenylalanine has a molecular weight of 391.21 . It is a white to off-white powder with a melting point of 157-163°C .

Applications De Recherche Scientifique

Application in Drug Delivery and Tumor Targeting

- Specific Scientific Field: Biomedical Research, specifically Drug Delivery and Tumor Targeting .

- Summary of the Application: 2-Iodo-l-phenylalanine (2-I-Phe) has been found to have a significant affinity and selectivity for L-type amino acid transporter 1 (LAT1), a transmembrane protein responsible for transporting large neutral amino acids . This property makes it a potential candidate for targeted drug delivery, particularly for the brain and tumors .

- Methods of Application or Experimental Procedures: The study assessed the LAT1 selectivity of phenylalanine (Phe) analogs, focusing on their structure–activity characteristics . 2-I-Phe, with an iodine substituent at position 2 in the benzene ring, was found to markedly improve LAT1 affinity and selectivity compared to the parent amino acid Phe .

- Results or Outcomes: The study discovered that 2-I-Phe improves LAT1 affinity and selectivity, albeit at the cost of reduced transport velocity . This finding emphasizes the potential of 2-I-Phe as a promising LAT1-selective component, providing a basis for the development of LAT1-targeting compounds based on its structural framework .

Protein Engineering and Drug Discovery

- Specific Scientific Field: Protein Engineering and Drug Discovery .

- Summary of the Application: Unnatural amino acids like 2-Iodo-l-phenylalanine have gained significant attention in protein engineering and drug discovery as they allow the evolution of proteins with enhanced stability and activity . The incorporation of unnatural amino acids into proteins offers a rational approach to engineer enzymes for designing efficient biocatalysts that exhibit versatile physicochemical properties and biological functions .

- Methods of Application or Experimental Procedures: The synthesis and applications of unnatural amino acids have received considerable attention, particularly in the field of enzymology and drug discovery . In protein engineering, the ability to substitute any natural amino acid with an unnatural amino acid at a particular point has emerged as a valuable molecular tool because such substitution allows the introduction of altered physicochemical and biological properties .

- Results or Outcomes: Unnatural amino acids offer a wide array of applications such as antibody-drug conjugates, probes for change in protein conformation and structure–activity relationships, peptide-based imaging, antimicrobial activities, etc .

Comparative Uptake in Various Tumor Types

- Specific Scientific Field: Nuclear Medicine and Molecular Imaging .

- Summary of the Application: Both [123I]-2-iodo-L-phenylalanine and [123I]-2-iodo-D-phenylalanine have shown promising results as tumor diagnostic agents for SPECT .

- Methods of Application or Experimental Procedures: The study evaluated the uptake of [123I]-2-iodo-L-phenylalanine and [123I]-2-iodo-D-phenylalanine in various tumor models .

- Results or Outcomes: The study found that both isomers showed high and similar uptake in all tested tumors . [123I]-2-iodo-D-phenylalanine showed better tracer characteristics concerning radiation dose to other organs .

Synthesis of a Phosphotyrosine Mimetic

- Specific Scientific Field: Biochemistry .

- Summary of the Application: 2-Iodo-l-phenylalanine is used as a building block for the synthesis of peptides carrying a radio-label . This allows for the creation of a phosphotyrosine mimetic, which can be used in the study of protein phosphorylation, a key process in cellular signaling .

- Methods of Application or Experimental Procedures: The specific methods of application would depend on the exact nature of the study being conducted. Generally, the 2-Iodo-l-phenylalanine would be incorporated into a peptide sequence during synthesis, and the resulting peptide would then be used in further experiments .

- Results or Outcomes: The use of 2-Iodo-l-phenylalanine in this way allows for the study of protein phosphorylation, which can provide valuable insights into cellular signaling processes .

Dissolution of Dihydroxyboryl-Substituted Molecules

- Specific Scientific Field: Organic Chemistry .

- Summary of the Application: 2-Iodo-l-phenylalanine has been found to be an excellent solvent for the dissolution of dihydroxyboryl-substituted molecules as well as BPA .

- Methods of Application or Experimental Procedures: The specific methods of application would depend on the exact nature of the study being conducted. Generally, the 2-Iodo-l-phenylalanine would be used as a solvent in the synthesis or analysis of dihydroxyboryl-substituted molecules .

- Results or Outcomes: The use of 2-Iodo-l-phenylalanine in this way can facilitate the synthesis and analysis of dihydroxyboryl-substituted molecules .

Safety And Hazards

Orientations Futures

2-Iodo-l-phenylalanine, with an iodine substituent at position 2 in the benzene ring, markedly improves LAT1 affinity and selectivity compared to the parent amino acid phenylalanine . This finding emphasizes the potential of 2-Iodo-l-phenylalanine as a promising LAT1-selective component, providing a basis for the development of LAT1-targeting compounds based on its structural framework .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(2-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXVGLPBXYBDDM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-l-phenylalanine | |

CAS RN |

167817-55-2 | |

| Record name | 2-Iodo-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.